(2-(2-Morpholinoethoxy)phenyl)boronic acid
Overview
Description
(2-(2-Morpholinoethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C12H18BNO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinoethoxy group. It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (2-(2-Morpholinoethoxy)phenyl)boronic acid is the cis-diol containing molecules . These include nucleosides, catechols, saccharides, and glycoproteins . The compound has a unique ability to selectively recognize these molecules through a reversible covalent reaction .
Mode of Action
The compound interacts with its targets through a dynamic covalent interaction . Under high pH conditions, the compound forms a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex dissociates into the original compound and the cis-diol .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that phenylboronic acid, a related compound, has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . This suggests that the compound’s bioavailability may be influenced by the solvent used.
Result of Action
The compound’s action results in the formation of a covalent complex with cis-diol containing molecules . This interaction can be used for the development of synthetic ‘boron-lectins’, fishing of glycoproteins from complex mixtures, site-oriented immobilization of antibodies, and biorthogonal conjugations .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH and solvent. The compound’s interaction with its targets is pH-dependent . The choice of solvent also affects the binding selectivity of the compound . For example, the compound synthesized in DMSO using N,N’-methylbisacrylamide (MBAA) as the crosslinker displayed ultrahigh selectivity to the cis-diol containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Morpholinoethoxy)phenyl)boronic acid typically involves the reaction of 2-(2-morpholinoethoxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. The process involves the use of palladium catalysts, base, and boronic acid derivatives under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-(2-Morpholinoethoxy)phenyl)boronic acid primarily undergoes:
Substitution Reactions: Involving the replacement of the boronic acid group with other functional groups.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Typically, organic solvents like toluene or ethanol are used.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In organic chemistry, (2-(2-Morpholinoethoxy)phenyl)boronic acid is extensively used in the synthesis of complex molecules through Suzuki-Miyaura coupling reactions .
Biology and Medicine: This compound is used in the development of boron-containing drugs and as a building block in the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of advanced materials and as an intermediate in the synthesis of various chemicals .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the morpholinoethoxy group, making it less versatile in certain reactions.
(3-(2-Morpholinoethoxy)phenyl)boronic Acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: (2-(2-Morpholinoethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which enhances its reactivity in Suzuki-Miyaura coupling reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[2-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14/h1-4,15-16H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDHGFCVHWBNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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